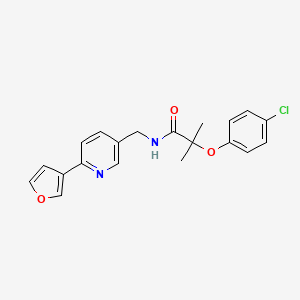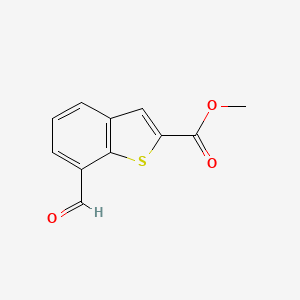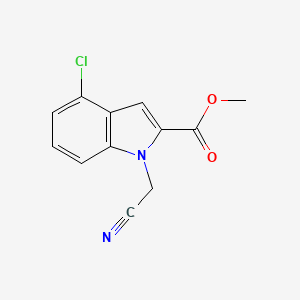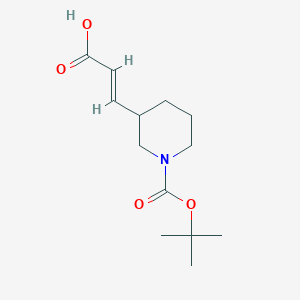
2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylpropanamide is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. The compound is commonly referred to as a small molecule inhibitor and is known to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Reactivity and Synthesis
- The chemical exhibits significant dienophilicity, particularly in the context of [4+2] cycloaddition reactions with furan, leading to the formation of endoxides. This reactivity is highlighted in the study of stabilized 2,3-Pyridyne reactive intermediates and their enhanced dienophilicity in comparison to analogues without substituents at the C-4 position (Connon & Hegarty, 2004).
Structural Interaction with DNA
- The compound shares structural similarities with drugs like furamidine, which bind to the minor groove of DNA. This interaction has been crystallographically studied, revealing that compounds with a furan moiety can exhibit enhanced DNA-binding affinity (Laughton et al., 1995).
Inhibition of Mitochondrial Permeability Transition
- Derivatives of this compound, particularly those with a furan-2-yl group and a hydantoin structure, have been identified as potential therapeutic agents for vascular dysfunction, including ischemia/reperfusion injury. They exhibit inhibitory activity against Ca²⁺-induced mitochondrial swelling (Murasawa et al., 2012).
Amplification of Phleomycin Effects
- Pyridinyl derivatives of the compound have been explored for their potential to amplify the effects of phleomycin against Escherichia coli (Brown & Cowden, 1982).
Antiprotozoal Activity
- Analogs of this compound, particularly those with bis-guanylphenyl furans, have been synthesized and evaluated for their antimalarial and antitrypanosomal activities, demonstrating significant effects against Trypanosoma rhodesiense (Das & Boykin, 1977).
Development of CB1 Inverse Agonists
- The structural activity relationships of pyridine derivatives have been studied for their potential as human CB1 inverse agonists, highlighting the significance of the chlorophenyl and dichlorophenyl moieties (Meurer et al., 2005).
Enaminone Structures for Anticonvulsant Properties
- The crystal structures of enaminones derived from the compound have been examined for their potential anticonvulsant properties, focusing on the interactions and conformations of the pyridinyl moiety (Kubicki et al., 2000).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-20(2,26-17-6-4-16(21)5-7-17)19(24)23-12-14-3-8-18(22-11-14)15-9-10-25-13-15/h3-11,13H,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXPMSPMTAHADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)

![(2-Methylquinolin-8-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2957256.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide](/img/structure/B2957258.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea](/img/structure/B2957259.png)


![4-bromo-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2957265.png)

![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)

![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)